Trp-Ala
Overview
Description
“Trp-Ala” is a dipeptide formed from L-alanyl and L-tryptophan residues . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The tryptophan (trp) operon in E. coli is used to synthesize tryptophan when none is readily available. Its five structural genes, trpE, trpD, trpC, trpB, and trpA, code for the enzymes in the pathway that converts chorismic acid into tryptophan .
Molecular Structure Analysis
The molecular weight of “Trp-Ala” is 346.38 and its formula is C17H22N4O4 . The structure of “Trp-Ala” is based on the alignment of TRP channels which enables comparison of structural changes, ion permeation pathways, and ligand-binding sites .
Chemical Reactions Analysis
The oxidation of tryptophan (Trp) residues, mediated by peroxyl radicals (ROO˙), follows a complex mechanism involving free radical intermediates, and short chain reactions . The reactivity of Trp towards ROO˙ should be strongly affected by its inclusion in peptides and proteins .
Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Scientific Research Applications
Enhanced Transdermal Delivery
Trp-Ala, a dipeptide, has been explored for its potential in enhanced transdermal delivery, specifically using dermaportation technology. This technology, applying a novel magnetic field, significantly increases the permeability coefficient of Ala-Trp across human epidermis, offering new methods for delivering peptides through the skin for various dermatological and cosmetic applications. However, the instability of the dipeptide upon exposure to human epidermis is a challenge to be addressed (Namjoshi et al., 2008).
Fluorescence Dynamics in Polypeptides
Trp-Ala has been studied for its fluorescence dynamics, particularly in the context of pH responses. Trp-Ala, when substituted into polypeptides, shows higher fluorescence quantum yields, longer fluorescence lifetimes, and more sensitive pH responses, making it a viable candidate for monitoring environmental pH in functional protein studies (Li et al., 2017).
Surface Enhanced Raman Spectroscopy (SERS)
The interaction of l-alanyl-l-tryptophan (Ala-Trp) with nanostructured silver surfaces has been investigated using Raman and SERS. This study highlights the potential of using SERS-based biosensors for label-free detection and analysis of dipeptides like Ala-Trp, offering insights into their structure and orientation on nanostructured surfaces (Ramanauskaitė & Snitka, 2015).
Photoreactivity in Aquatic Microbial Ecology
In a study examining the photoreactivity of amino acids and proteins, Trp (an aromatic amino acid) exhibited 'photocoloring' or humification upon solar radiation exposure. This led to a lower maximum bacterial abundance in solar radiation-exposed treatments compared to dark controls. This finding is essential in understanding the role of aromatic amino acids like Trp in solar radiation-mediated transformations in aquatic environments (Reitner, Herzig, & Herndl, 2002).
Photodissociation and Spectroscopic Studies
Photodissociation spectrometry has been employed to investigate the structure and reactivity of protonated dipeptides like Ala-Trp in various temperatures. The UV and IR photodissociation spectra of these dipeptides provide insights into their molecular structure and interactions, which are crucial for understanding peptide behavior in gas phases (Fujihara et al., 2008).
Photocatalytic Systems
Ala-Trp has been studied in the context of TiO2 photocatalytic systems, where its adsorption and photodecomposition were investigated. Understanding the interactions of such dipeptides with photocatalytic surfaces can provide valuable insights into environmental and chemical processes (Tran, Nosaka, & Nosaka, 2007).
Safety And Hazards
Future Directions
The gastrin-releasing peptide receptors (GRPRs), part of the bombesin family, are overexpressed in many malignancies, including breast and prostate cancer, and therefore represent an attractive target for future development . Peptides such as GRPR-targeting radiopharmaceuticals are small molecules with fast blood clearance and urinary excretion .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(14(19)20)17-13(18)11(15)6-9-7-16-12-5-3-2-4-10(9)12/h2-5,7-8,11,16H,6,15H2,1H3,(H,17,18)(H,19,20)/t8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNSVACHBZKSS-KWQFWETISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-Ala | |
CAS RN |
24046-71-7 | |
Record name | TRP-ALA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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